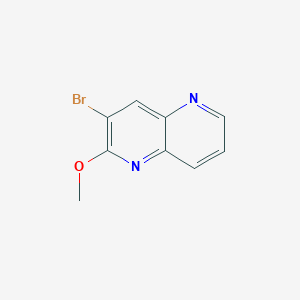

3-Bromo-2-methoxy-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-6(10)5-8-7(12-9)3-2-4-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIVTSWBCOLRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=N1)C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 3 Bromo 2 Methoxy 1,5 Naphthyridine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-Bromo-2-methoxy-1,5-naphthyridine reveals several logical disconnection points. The primary strategy involves dissecting the 1,5-naphthyridine (B1222797) core and planning the introduction of the functional groups.

C-O and C-Br Bond Disconnection (Functional Group Interconversion): A common approach is to disconnect the C2-methoxy and C3-bromo bonds. This leads to a key intermediate, such as a 1,5-naphthyridin-2-one or a 2-chloro-1,5-naphthyridine (B1368886) derivative. The methoxy (B1213986) group can be installed via a nucleophilic substitution of a leaving group (e.g., chlorine) with sodium methoxide (B1231860). The bromine atom can be introduced via electrophilic bromination of an activated naphthyridine precursor.

N1-C8a and C4-C4a Bond Disconnection (Cyclization Strategy): This strategy breaks down the pyridine (B92270) ring that does not bear the substituents. This disconnection points towards cyclization reactions like the Skraup or Friedländer synthesis. The starting material for such an approach would be a suitably substituted 3-aminopyridine (B143674) derivative, which already contains or can be later functionalized with the necessary methoxy and bromo groups.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 3-Bromo-2-methoxy-1,5-naphthyridine

Key Intermediate 1: 2-Chloro-3-bromo-1,5-naphthyridine. The methoxy group can be introduced by reacting this intermediate with sodium methoxide.

Key Intermediate 2: 1,5-Naphthyridin-2-one. This can be halogenated to introduce the chloro and bromo groups.

Precursor: A substituted 3-aminopyridine. This is the foundational building block for constructing the naphthyridine core through cyclization reactions.

This analysis suggests that a practical synthesis would likely involve the initial formation of a functionalized 1,5-naphthyridine ring system, followed by late-stage modifications to install the final bromo and methoxy groups.

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the naphthyridine skeleton and the subsequent installation of the desired functional groups.

The formation of the 1,5-naphthyridine core is often achieved through well-established cyclization reactions. nih.gov

Skraup Reaction: This method involves the reaction of a 3-aminopyridine with glycerol, an oxidizing agent (like sodium m-nitrobenzenesulfonate), and sulfuric acid to form the second pyridine ring. nih.govmdpi.com By starting with a substituted 3-aminopyridine, one can generate a substituted 1,5-naphthyridine. For instance, a modified Skraup reaction has been successfully used to prepare 3-bromo-1,5-naphthyridine (B97392). nih.gov The reaction is robust but can sometimes result in low yields due to the harsh conditions. thieme-connect.de

Friedländer Synthesis: This reaction provides a versatile route to quinolines and, by extension, naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comwikipedia.org For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-2-carbaldehyde or a related derivative would be condensed with a suitable ketone or β-dicarbonyl compound. mdpi.comconnectjournals.com The reaction is typically catalyzed by an acid or a base. wikipedia.org

Gould-Jacobs Reaction: This is another effective method, particularly for synthesizing 4-hydroxy-1,5-naphthyridines. It begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization. nih.govthieme-connect.de The resulting 4-hydroxy-1,5-naphthyridine can then be further functionalized.

| Reaction | Starting Materials | Conditions | Product Type |

| Skraup Reaction | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing Agent (e.g., I₂, NaNO₂) | 1,5-Naphthyridine |

| Friedländer Synthesis | 3-Aminopyridine-2-carbaldehyde, Active Methylene Compound | Acid or Base Catalyst | Substituted 1,5-Naphthyridine |

| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Condensation followed by thermal cyclization | 4-Hydroxy-1,5-naphthyridine |

Once the 1,5-naphthyridine core is assembled, functional group interconversion (FGI) and late-stage functionalization (LSF) are employed to install the methoxy and bromo groups at the desired positions. nih.gov LSF is a valuable strategy for modifying complex molecules in the final steps of a synthesis. acs.org

A common route to 3-Bromo-2-methoxy-1,5-naphthyridine involves starting with a precursor like 2-chloro-1,5-naphthyridine.

Bromination: The 2-chloro-1,5-naphthyridine can be brominated at the C3 position using a suitable brominating agent.

Methoxylation: The chlorine atom at the C2 position is a good leaving group for nucleophilic aromatic substitution (SNAr). Reacting the 2-chloro-3-bromo-1,5-naphthyridine intermediate with sodium methoxide (NaOMe) in a solvent like methanol (B129727) or DMF displaces the chloride to yield the final product, 3-Bromo-2-methoxy-1,5-naphthyridine. mdpi.com

Synthesis of Precursor Compounds and Relevant Intermediates

3-Aminopyridine Derivatives: 3-Aminopyridine is a fundamental starting material for many naphthyridine syntheses. iipseries.orgresearchgate.net For more complex targets, substituted versions are needed. A crucial precursor for building the target molecule is 3-amino-2-chloropyridine . This can be prepared by the chlorination of 3-aminopyridine using chlorine gas in the presence of hydrogen chloride and a metal chloride catalyst. google.comkoeichem.com

2-Chloro-1,5-naphthyridine Derivatives: An important intermediate is 2-chloro-1,5-naphthyridine-3-carbaldehyde, which can be synthesized from N-(pyridin-3-yl)acetamide through a Vilsmeier-Haack cyclization using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). jchr.org This intermediate provides a handle for further transformations at the C3 position while having the necessary chloro group at C2 for subsequent methoxylation.

| Precursor/Intermediate | Synthetic Route | Starting Materials |

| 3-Amino-2-chloropyridine | Direct Chlorination | 3-Aminopyridine, HCl, Cl₂, Catalyst (e.g., FeCl₃) google.com |

| 2-Chloro-1,5-naphthyridine-3-carbaldehyde | Vilsmeier-Haack Cyclization | N-(pyridin-3-yl)acetamide, POCl₃, DMF jchr.org |

Catalytic Methodologies in Naphthyridine Construction

Modern synthetic chemistry heavily relies on catalytic methods, particularly those involving transition metals, to form C-C and C-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.gov

Transition metal-catalyzed reactions are instrumental in both constructing the naphthyridine scaffold and in its functionalization. nih.govmdpi.com

Heck Reaction: This palladium-catalyzed reaction can be used to form a C-C bond, followed by cyclization to build the naphthyridine ring. For example, a substituted 3-aminopyridine can undergo a Heck reaction with an acrylate, followed by an acid-mediated cyclization to yield a 1,5-naphthyridinone derivative. nih.govmdpi.com

Stille and Suzuki Couplings: These cross-coupling reactions are powerful tools for creating C-C bonds. A Stille coupling, for instance, can be used to construct the 1,5-naphthyridine ring system from appropriate precursors. researchgate.net A Suzuki coupling could be employed to attach various substituents to a pre-formed bromo-naphthyridine core, although in the context of the target molecule, the bromine is a desired final functionality.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. nih.gov It can be used to introduce amino groups onto the naphthyridine ring, for example, by coupling a chloro- or triflate-substituted naphthyridine with an amine. nih.gov

C-O Bond Formation (Ullmann-type or Buchwald-Hartwig Etherification): The crucial step of converting a 2-chloro-naphthyridine to a 2-methoxy-naphthyridine can be facilitated by copper or palladium catalysis, although it is often achieved via a non-catalyzed SNAr reaction with sodium methoxide. Catalytic methods for C-O bond formation are well-established and provide an alternative route, especially for less reactive substrates. mdpi.comresearchgate.net

| Catalytic Reaction | Metal Catalyst | Bond Formed | Application in Naphthyridine Synthesis |

| Heck Reaction | Palladium | C-C | Ring construction via coupling and cyclization nih.gov |

| Buchwald-Hartwig Amination | Palladium | C-N | Introduction of amino substituents nih.gov |

| Ullmann Coupling | Copper | C-O, C-N | Introduction of alkoxy or amino groups mdpi.com |

Organocatalysis and Biocatalysis in Stereoselective Naphthyridine Synthesis

While specific applications of organocatalysis and biocatalysis for the stereoselective synthesis of 3-bromo-2-methoxy-1,5-naphthyridine are not extensively documented in the current literature, the principles of these methodologies are increasingly being applied to the synthesis of complex heterocyclic compounds, including naphthyridine derivatives.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. In the context of naphthyridine synthesis, organocatalysts can potentially be employed in asymmetric reactions to introduce chirality. For instance, the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives has been achieved using Camphor sulfonic acid (CSA) as an organocatalyst in a multicomponent reaction. ekb.eg This approach demonstrates the potential for organocatalysis to control stereochemistry in the formation of fused naphthyridine systems. While not a direct synthesis of the target compound, this illustrates a plausible strategy for creating stereocenters in related scaffolds.

Biocatalysis: The use of enzymes for chemical synthesis offers advantages such as high selectivity (chemo-, regio-, and stereoselectivity) and environmentally benign reaction conditions. For the 1,5-naphthyridine core, biocatalysis has been successfully employed for the chemoselective and regioselective N-oxidation of 1,5-naphthyridine derivatives using whole-cell bioconversions. nih.gov This method provides a green and controllable route to specific mono N-oxides, which are valuable intermediates for further functionalization. nih.gov Although this does not directly yield a stereoselective carbon framework, it highlights the potential of biocatalysis in the selective modification of the naphthyridine scaffold.

The applicability of these methods to introduce stereocenters into the 3-bromo-2-methoxy-1,5-naphthyridine backbone, for example at a side chain, remains an area for future investigation.

Optimization of Reaction Conditions and Process Development Studies

The optimization of reaction conditions is paramount for the efficient and scalable synthesis of 3-bromo-2-methoxy-1,5-naphthyridine. While a dedicated process development study for this specific molecule is not publicly available, general strategies for optimizing the synthesis of substituted 1,5-naphthyridines can be inferred from the literature.

Key synthetic steps in the formation of substituted naphthyridines often involve cyclization reactions and cross-coupling reactions. nih.gov Optimization of these steps typically focuses on several parameters:

Catalyst and Ligand Selection: In cross-coupling reactions, such as Suzuki or Stille couplings, the choice of the palladium catalyst and the corresponding ligand is critical for achieving high yields and turnover numbers.

Solvent and Base: The polarity of the solvent and the strength and nature of the base can significantly influence reaction rates and selectivity.

Temperature and Reaction Time: Careful control of temperature is necessary to ensure reaction completion while minimizing the formation of byproducts. Reaction times are optimized to maximize product yield.

Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the product distribution.

A review of synthetic strategies for 1,5-naphthyridines highlights the use of various catalysts and conditions for cyclization and cross-coupling reactions. nih.gov For example, the Gould-Jacobs reaction, which can be used to construct the naphthyridine core, has been employed in a multikilogram scale synthesis of a 1,5-naphthyridine derivative, indicating that process development for this class of compounds is feasible. nih.gov

Below is a hypothetical data table illustrating the optimization of a key cross-coupling step in the synthesis of a substituted 1,5-naphthyridine, based on common practices in the field.

Table 1: Hypothetical Optimization of a Suzuki Coupling Reaction for a Substituted 1,5-Naphthyridine

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 85 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 78 |

| 4 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 92 |

This table demonstrates how systematic variation of reaction parameters can lead to a significant improvement in product yield.

Isolation and Purification Methodologies

The isolation and purification of the final product and intermediates are critical steps to ensure the high purity of 3-bromo-2-methoxy-1,5-naphthyridine required for its intended applications. Standard laboratory and industrial techniques are employed for this purpose.

Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is crucial and is determined empirically.

Column Chromatography: This is a versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of 1,5-naphthyridine derivatives, silica (B1680970) gel is a commonly used stationary phase. researchgate.net The crude material is loaded onto the column and eluted with a solvent system of appropriate polarity. The fractions containing the pure product are then collected and the solvent is evaporated.

An example from the literature describes the purification of a 2-iodo-1,5-naphthyridine (B12962786) derivative using a column chromatography process with Merck Silica Gel. researchgate.net Another study details the purification of a reaction residue by column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent. mdpi.com

Table 2: Common Purification Techniques for 1,5-Naphthyridine Derivatives

| Technique | Description | Key Parameters |

|---|---|---|

| Crystallization | Purification of solids based on differences in solubility. | Solvent system, temperature gradient, cooling rate. |

| Column Chromatography | Separation based on differential adsorption on a solid support. | Stationary phase (e.g., silica gel), mobile phase (eluent), column dimensions. |

The selection of the appropriate isolation and purification method depends on the physical properties of 3-bromo-2-methoxy-1,5-naphthyridine (e.g., solid or liquid, polarity, solubility) and the nature of the impurities present.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Methoxy 1,5 Naphthyridine

Halogen-Based Reactivity

The bromine atom at the C-3 position of the 1,5-naphthyridine (B1222797) ring is a key functional handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the bicyclic aromatic system, making it susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) of the Bromo Moiety

The electron-deficient 1,5-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. While direct SNAr on 3-bromo-2-methoxy-1,5-naphthyridine is not extensively documented in the reviewed literature, studies on related brominated 1,5-naphthyridine derivatives provide insight into this reactivity. For instance, brominated 1,5-naphthyridine intermediates have been shown to undergo nucleophilic aromatic substitution with various amines in the presence of a base such as cesium carbonate at elevated temperatures. nih.gov This suggests that 3-bromo-2-methoxy-1,5-naphthyridine could potentially react with a range of nucleophiles, such as amines, alkoxides, and thiolates, to displace the bromo group. The reaction would proceed through a Meisenheimer-like intermediate, stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent in 3-bromo-2-methoxy-1,5-naphthyridine serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. While specific examples for 3-bromo-2-methoxy-1,5-naphthyridine are not detailed in the provided search results, the Suzuki-Miyaura coupling of the isomeric 8-bromo-2-methoxynaphthyridine with 2-chlorophenylboronic acid has been reported. nih.gov This reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system (e.g., toluene/ethanol/water). It is expected that 3-bromo-2-methoxy-1,5-naphthyridine would undergo similar Suzuki-Miyaura couplings with various aryl- and heteroarylboronic acids or esters to furnish 3-aryl- or 3-heteroaryl-2-methoxy-1,5-naphthyridines.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While no specific examples with 3-bromo-2-methoxy-1,5-naphthyridine were found, the general applicability of this reaction to bromo-substituted pyridines and other nitrogen-containing heterocycles is well-established. The reaction conditions would likely involve a palladium source (e.g., Pd(PPh3)4), a copper salt (e.g., CuI), and a base like triethylamine (B128534) or diisopropylamine (B44863) in a solvent such as THF or DMF.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. A synthetic route to a 1,5-naphthyridinone derivative has been reported that utilizes a Heck reaction between 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate. mdpi.com This suggests that 3-bromo-2-methoxy-1,5-naphthyridine could similarly react with various alkenes, such as acrylates, styrenes, and other vinyl compounds, in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., triethylamine) to yield 3-alkenyl-2-methoxy-1,5-naphthyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination of a nitropyridylnaphthalene has been used to construct a fused 1,5-naphthyridine system. mdpi.com It is therefore highly probable that 3-bromo-2-methoxy-1,5-naphthyridine can be coupled with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, using a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP). nih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required to facilitate these reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Naphthyridine Analogues This table is illustrative and based on reactions of similar compounds, as direct data for 3-Bromo-2-methoxy-1,5-naphthyridine was not available in the search results.

| Reaction | Aryl Halide Analogue | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 8-(2-Chlorophenyl)-2-methoxy-1,5-naphthyridine |

| Heck | 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)2, PPh3 | Et3N | DMF | Precursor to a 1,5-naphthyridinone |

| Buchwald-Hartwig | Nitropyridylnaphthalene | Benzylamine | Pd catalyst | Base | Solvent | Fused 1,5-naphthyridine derivative |

C-Br Bond Activation and Reductive Elimination Pathways

The catalytic cycles of the aforementioned palladium-catalyzed cross-coupling reactions all involve the fundamental steps of oxidative addition and reductive elimination. In the context of 3-bromo-2-methoxy-1,5-naphthyridine, the catalytic cycle is initiated by the oxidative addition of the C-Br bond to a low-valent palladium(0) species. This step involves the cleavage of the C-Br bond and the formation of an arylpalladium(II) intermediate. The electron-deficient nature of the 1,5-naphthyridine ring can influence the rate of this oxidative addition.

Following transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions), a diorganopalladium(II) intermediate is formed. The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. The nature of the ligands on the palladium complex plays a crucial role in facilitating this step and preventing side reactions. The specific mechanistic pathways for 3-bromo-2-methoxy-1,5-naphthyridine would be analogous to those established for other bromo-substituted aromatic and heteroaromatic compounds.

Methoxyl Group Reactivity

The methoxy (B1213986) group at the C-2 position of the 1,5-naphthyridine ring is also a site of potential chemical reactivity, primarily involving cleavage of the methyl-oxygen bond or displacement of the entire methoxy group.

O-Demethylation and Hydrolysis Reactions

The cleavage of the methyl-ether bond in 2-methoxy-1,5-naphthyridine (B13115056) derivatives can be achieved under acidic conditions to yield the corresponding 1,5-naphthyridin-2-one. nih.gov This O-demethylation is a common transformation for aryl methyl ethers and can be effected by various reagents. Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can facilitate this reaction at elevated temperatures. chem-station.com Lewis acids, such as boron tribromide (BBr3), are also highly effective for the cleavage of aryl methyl ethers, often under milder conditions. The reaction with BBr3 proceeds through the formation of a Lewis acid-base adduct with the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Subsequent hydrolysis of the resulting boronate ester yields the desired hydroxyl group.

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | General Conditions | Mechanism |

|---|---|---|

| Hydrobromic Acid (HBr) | High temperature, often in acetic acid | Protonation of the ether oxygen followed by SN2 attack of bromide on the methyl group. |

| Boron Tribromide (BBr3) | Low to ambient temperature in an inert solvent (e.g., CH2Cl2) | Lewis acid coordination to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group. |

| Alkyl Thiols | Basic conditions (e.g., NaOH) | Nucleophilic attack of the thiolate on the methyl group. |

Nucleophilic Displacement of the Methoxyl Group

The methoxy group at the C-2 position of the 1,5-naphthyridine ring can potentially be displaced by strong nucleophiles, although it is generally a poorer leaving group than a halogen. The reactivity of the C-2 position towards nucleophilic attack is enhanced by the presence of the nitrogen atom at the 1-position, which can stabilize the negative charge in the Meisenheimer intermediate. While direct displacement of the methoxy group on 3-bromo-2-methoxy-1,5-naphthyridine is not explicitly described in the provided literature, the reverse reaction, the synthesis of a methoxylated 1,5-naphthyridine via nucleophilic displacement of a fluorine atom with sodium methoxide (B1231860), has been reported. mdpi.com This indicates that the C-2 position is susceptible to nucleophilic attack. It is plausible that under forcing conditions with strong nucleophiles, such as certain amines or thiolates at high temperatures, the methoxy group could be displaced to afford 2-substituted-3-bromo-1,5-naphthyridines.

Electrophilic and Nucleophilic Reactions on the Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system is analogous in some respects to that of quinoline (B57606). nih.gov The presence of two nitrogen atoms within the bicyclic structure significantly influences its electron distribution, rendering it susceptible to both electrophilic and nucleophilic attack at specific positions.

Electrophilic Attack: The nitrogen atoms of the 1,5-naphthyridine ring are the most nucleophilic centers and are readily susceptible to electrophilic attack. Reactions such as N-alkylation, N-acylation, and N-tosylation proceed at these sites. nih.gov For 3-Bromo-2-methoxy-1,5-naphthyridine , while direct electrophilic substitution on the carbon framework is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, reactions at the nitrogen atoms are expected to be facile.

Nucleophilic Substitution: The 1,5-naphthyridine nucleus is inherently electron-deficient, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens. In the case of 3-Bromo-2-methoxy-1,5-naphthyridine , the bromine atom at the 3-position is a key site for such transformations. The methoxy group at the 2-position, being an electron-donating group, may modulate the reactivity of the ring. Nucleophilic displacement of the bromide can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile route to a range of functionalized derivatives. nih.govmdpi.com

A representative example of nucleophilic substitution on a related 4-bromo-1,5-naphthyridine (B1283561) derivative is the cross-coupling amination, which highlights the susceptibility of the brominated position to nucleophilic attack. mdpi.com

Functional Group Transformations and Derivatization Strategies

The bromo and methoxy substituents on the 3-Bromo-2-methoxy-1,5-naphthyridine core offer numerous opportunities for further chemical modifications and the development of derivatization strategies.

The bromine atom is a particularly versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions applicable to the 3-bromo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines to form C-N bonds. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Reaction: Coupling with alkenes.

Stille Coupling: Reaction with organostannanes. mdpi.com

These cross-coupling reactions provide powerful tools for the late-stage functionalization of the 1,5-naphthyridine scaffold, enabling the synthesis of diverse libraries of compounds for various applications.

The methoxy group at the 2-position can also be a site for chemical transformation. Demethylation to the corresponding hydroxynaphthyridine can be achieved using various reagents, which then opens up further derivatization possibilities at the hydroxyl group.

Kinetics and Thermodynamic Profiling of Key Transformations

Detailed kinetic and thermodynamic studies specifically on the reactions of 3-Bromo-2-methoxy-1,5-naphthyridine are not extensively reported in the current literature. However, general principles of physical organic chemistry can be applied to predict the reactivity and establish qualitative trends.

The rates of nucleophilic aromatic substitution reactions are expected to be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are typically employed to facilitate SNAr reactions by solvating the cationic species without strongly interacting with the nucleophile.

Leaving Group Ability: Bromide is a good leaving group, facilitating the substitution process.

For palladium-catalyzed cross-coupling reactions, the kinetics are complex and depend on the specific catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium catalyst is crucial in modulating the reaction rate and efficiency.

Thermodynamically, the formation of new, more stable bonds will drive these reactions to completion. For instance, in many cross-coupling reactions, the formation of a stable carbon-carbon or carbon-nitrogen bond provides the thermodynamic driving force.

Elucidation of Reaction Mechanisms via Experimental and Computational Studies

The mechanisms of reactions involving the 1,5-naphthyridine core are generally well-understood and have been investigated through a combination of experimental and computational methods.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For 3-Bromo-2-methoxy-1,5-naphthyridine , the attack of a nucleophile at the C-3 position would lead to such an intermediate, with the negative charge delocalized over the naphthyridine ring system.

Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms of these reactions are well-established and involve a catalytic cycle that typically includes:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthyridine.

Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck, Sonogashira): The second coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.

Advanced Structural Characterization and Elucidation Methodologies

High-Resolution NMR Spectroscopy for Complex Isomer Differentiation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. For 3-Bromo-2-methoxy-1,5-naphthyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable.

1D NMR (¹H and ¹³C): ¹H NMR spectroscopy would provide information on the chemical environment of each proton, their integrations revealing the relative number of protons, and coupling constants (J-values) indicating the connectivity between adjacent protons. The aromatic protons on the naphthyridine core and the protons of the methoxy (B1213986) group would exhibit characteristic chemical shifts. ¹³C NMR would identify all unique carbon atoms in the molecule, including the quaternary carbons of the naphthyridine skeleton.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, especially in a complex aromatic system, 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, revealing which protons are spin-coupled to each other, thus mapping the proton connectivity within the pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern by showing correlations from the methoxy protons to the C2 carbon, and from the aromatic protons to various carbons across the fused ring system, thereby differentiating 3-Bromo-2-methoxy-1,5-naphthyridine from its other possible isomers.

Solid-State NMR (ssNMR): In cases where structural polymorphism (the existence of multiple crystalline forms) is suspected, solid-state NMR would be a powerful tool. It provides information about the molecule's structure and dynamics in the solid state, which can differ from its solution-state conformation.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be required for confirmation.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~160 |

| C3 | - | ~110 |

| C4 | ~8.2 | ~140 |

| C6 | ~8.8 | ~150 |

| C7 | ~7.5 | ~125 |

| C8 | ~8.5 | ~135 |

| C4a | - | ~145 |

| C8a | - | ~120 |

| OCH₃ | ~4.1 | ~55 |

Single Crystal X-Ray Diffraction for Absolute Configuration and Molecular Conformation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. By successfully growing a single crystal of 3-Bromo-2-methoxy-1,5-naphthyridine, this technique would provide precise bond lengths, bond angles, and torsional angles. This would confirm the planarity of the naphthyridine core and the orientation of the methoxy group relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-stacking or halogen bonding that might be present. For a non-chiral molecule like this, it would confirm the molecular symmetry and provide an unambiguous confirmation of its constitution.

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

Isotopic Fine Structure: Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities, unequivocally confirming the presence of a single bromine atom in the molecule.

Fragmentation Pathway: By using techniques such as Electron Ionization (EI), the molecule is fragmented in a reproducible manner. Analysis of the masses of these fragments helps to piece together the molecular structure. For 3-Bromo-2-methoxy-1,5-naphthyridine, expected fragmentation pathways could include the loss of the methoxy group (•OCH₃), a methyl radical (•CH₃), or the bromine atom (•Br).

| Ion Fragment | Predicted m/z | Description |

| [C₉H₇⁷⁹BrN₂O]⁺ | ~238 | Molecular Ion (M⁺) |

| [C₉H₇⁸¹BrN₂O]⁺ | ~240 | Molecular Ion (M+2)⁺ |

| [C₉H₇N₂O]⁺ | ~159 | Loss of Br radical |

| [C₈H₄⁷⁹BrN₂]⁺ | ~209 | Loss of CHO radical from M⁺ |

| [C₈H₇N₂O]⁺ | ~143 | Loss of Br and then HCN |

Advanced Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to specific functional groups. Key expected vibrations for 3-Bromo-2-methoxy-1,5-naphthyridine would include C-H stretching from the aromatic rings and the methoxy group, C=N and C=C stretching vibrations from the naphthyridine core, and C-O stretching from the methoxy ether linkage. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and would be useful for observing the vibrations of the aromatic ring system. In the solid state, these techniques can also probe intermolecular interactions, such as any weak hydrogen bonds or other lattice interactions, which would be indicated by shifts in vibrational frequencies compared to the gas or solution phase.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are synthesized)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. Since 3-Bromo-2-methoxy-1,5-naphthyridine is an achiral molecule, it would not exhibit a CD or ORD spectrum. However, if this compound were used as a precursor to synthesize chiral derivatives (for example, by introducing a chiral substituent or creating a molecule with axial chirality), then these techniques would be essential for assigning the absolute configuration of the resulting stereoisomers.

Hyphenated Techniques for Mixture Analysis and Reaction Monitoring (e.g., LC-MS)

Hyphenated techniques are powerful tools for the analysis of complex mixtures and for real-time monitoring of chemical reactions.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a crucial technique for assessing the purity of 3-Bromo-2-methoxy-1,5-naphthyridine. Liquid chromatography would separate the target compound from any starting materials, by-products, or isomers. The coupled mass spectrometer would then provide mass information for each separated component, confirming the identity of the main product and helping to identify impurities. In a synthetic context, LC-MS is invaluable for monitoring the progress of a reaction, allowing for optimization of reaction conditions such as time, temperature, and stoichiometry. Commercial suppliers often use this technique to certify the purity of their compounds. bldpharm.com

Computational and Theoretical Chemistry Studies of 3 Bromo 2 Methoxy 1,5 Naphthyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like naphthyridine derivatives. tandfonline.com The B3LYP functional is a popular choice within DFT for its proven reliability in predicting molecular properties that align well with experimental findings. researchgate.netkbhgroup.in

For 3-bromo-2-methoxy-1,5-naphthyridine, a DFT study, likely using a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and calculate its ground state energy. researchgate.net From the optimized structure, various electronic properties can be determined. The distribution of electron density, for instance, can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites within the molecule. tandfonline.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and reactivity. kbhgroup.in

Table 1: Predicted Electronic Properties of a Naphthyridine Derivative using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates the polarity of the molecule |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure. While computationally more intensive than DFT, they are valuable for benchmarking the results obtained from less computationally demanding methods and for studying systems where electron correlation effects are particularly important. For 3-bromo-2-methoxy-1,5-naphthyridine, ab initio calculations could be used to obtain a very precise understanding of its electronic energy levels and bonding characteristics.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. dntb.gov.ua For a molecule like 3-bromo-2-methoxy-1,5-naphthyridine, MD simulations can provide insights into its conformational flexibility. By simulating the molecule's motion, researchers can explore its potential energy surface and identify the most stable conformations.

Furthermore, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and behavior. worldscientific.com By surrounding the molecule with solvent molecules in the simulation, it is possible to observe how the solvent influences its conformation and dynamics. This is particularly important for understanding how the molecule will behave in a biological environment, which is predominantly aqueous.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, providing detailed information about the reaction mechanism, including the structures of transition states and the energies of activation. tandfonline.com For the synthesis of 3-bromo-2-methoxy-1,5-naphthyridine, which may involve reactions such as the Skraup reaction or nucleophilic substitution, computational modeling can help to understand the plausibility of different reaction pathways. mdpi.comnih.gov

By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy path from reactants to products. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. This information is crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. researchgate.net For 3-bromo-2-methoxy-1,5-naphthyridine, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. tandfonline.com

The calculated vibrational frequencies from a DFT study can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular vibrations. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental data to aid in the structural elucidation of the molecule. tandfonline.com The prediction of the UV-Vis spectrum involves calculating the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Naphthyridine Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | ||

| H-4 | 8.21 | 8.15 |

| H-6 | 7.98 | 7.92 |

| H-7 | 7.65 | 7.60 |

| H-8 | 8.95 | 8.90 |

| ¹³C NMR (ppm) | ||

| C-2 | 162.5 | 161.8 |

| C-3 | 110.1 | 109.7 |

| C-4 | 138.4 | 137.9 |

| UV-Vis λmax (nm) | 285, 320 | 288, 325 |

Note: This table is for illustrative purposes and shows the typical level of agreement between predicted and experimental data.

Molecular Docking and Molecular Recognition Studies with Biological Macromolecules (purely theoretical interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target, such as a protein or enzyme. researchgate.netnih.gov

For 3-bromo-2-methoxy-1,5-naphthyridine, molecular docking studies could be performed to investigate its potential interactions with various biological macromolecules. nih.gov The naphthyridine scaffold is a known pharmacophore, and derivatives have been shown to interact with targets such as kinases and DNA gyrase. nih.govresearchgate.net A docking study would involve placing the 3-bromo-2-methoxy-1,5-naphthyridine molecule into the binding site of a target protein and calculating the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding. nih.gov These theoretical studies can provide valuable insights into the potential biological activity of the compound and guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (theoretical/predictive)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for 3-Bromo-2-methoxy-1,5-naphthyridine are not extensively documented in publicly available literature, the design principles for this compound can be inferred from QSAR and Structure-Activity Relationship (SAR) studies conducted on analogous 1,5-naphthyridine (B1222797) derivatives. These studies provide a predictive framework for understanding how the unique substitutions of a bromo group at the C-3 position and a methoxy (B1213986) group at the C-2 position on the 1,5-naphthyridine core may influence its biological profile.

Research into the broader class of 1,5-naphthyridines has revealed that substitutions at various positions on the bicyclic ring system are critical for determining the potency and selectivity of their biological effects, which range from antibacterial to anticancer and antimalarial activities. mdpi.comnih.govacs.org

Influence of Substituents on the 1,5-Naphthyridine Core

SAR studies on different classes of biologically active 1,5-naphthyridines have highlighted the importance of the nature and position of various substituents. These findings are instrumental in predicting the potential activity of 3-Bromo-2-methoxy-1,5-naphthyridine.

For instance, in the context of novel bacterial topoisomerase inhibitors, an alkoxy group, such as the methoxy group present in 3-Bromo-2-methoxy-1,5-naphthyridine, at the C-2 position has been identified as being favorable for optimal antibacterial activity. nih.gov This suggests that the 2-methoxy substitution is a key contributor to the potential efficacy of this compound class.

The substitution at the C-3 position, occupied by a bromine atom in the target compound, is also a critical determinant of activity. Halogen atoms at this position can influence the electronic properties and binding interactions of the molecule with its biological target. The synthesis of 3-bromo-1,5-naphthyridine (B97392) has been reported as a valuable intermediate for further functionalization, indicating the strategic importance of this position in the design of new derivatives. nih.govmdpi.com

The following table summarizes the observed effects of different substituents at various positions on the 1,5-naphthyridine ring based on published SAR studies. This data, while not directly from a QSAR model of 3-Bromo-2-methoxy-1,5-naphthyridine, provides a basis for predictive design.

| Position on 1,5-Naphthyridine Ring | Substituent Type | Observed/Predicted Influence on Biological Activity | Reference Compound Class |

|---|---|---|---|

| C-2 | Alkoxy (e.g., Methoxy) | Favorable for antibacterial activity. | Bacterial Topoisomerase Inhibitors nih.gov |

| C-2 | Cyano (CN) | Tolerated for optimal antibacterial activity. | Bacterial Topoisomerase Inhibitors nih.gov |

| C-3 | Halogen (e.g., Bromo) | Influences electronic properties and can be crucial for activity; often used as a handle for further modification. | General 1,5-Naphthyridine Synthesis nih.govmdpi.com |

| C-7 | Halogen | Preferred for optimal antibacterial activity and spectrum. | Bacterial Topoisomerase Inhibitors nih.gov |

| C-7 | Hydroxyl (OH) | Preferred for optimal antibacterial activity and spectrum. | Bacterial Topoisomerase Inhibitors nih.gov |

| C-8 | Basic Amines | Can enhance antimalarial activity and improve physicochemical properties. | Antimalarial Agents acs.org |

Predictive Design Principles for 3-Bromo-2-methoxy-1,5-naphthyridine Analogs

Based on the generalized SAR findings, a predictive framework for designing novel analogs of 3-Bromo-2-methoxy-1,5-naphthyridine can be established. The goal of such a design process would be to modulate the biological activity by systematically altering the substituents at key positions.

A theoretical QSAR model for a series of analogs based on the 3-Bromo-2-methoxy-1,5-naphthyridine scaffold would likely involve descriptors that quantify the electronic, steric, and hydrophobic properties of the substituents. The following hypothetical data table illustrates the types of descriptors and predicted activity that would be considered in a QSAR study.

| Analog | R1 (at C-3) | R2 (at C-2) | Electronic Descriptor (e.g., Hammett Constant of R1) | Steric Descriptor (e.g., Molar Refractivity of R1) | Predicted Biological Activity (Arbitrary Units) |

|---|---|---|---|---|---|

| 1 (Parent) | -Br | -OCH3 | 0.23 | 8.88 | Base |

| 2 | -Cl | -OCH3 | 0.23 | 6.03 | Predicted Decrease (less sterically bulky) |

| 3 | -I | -OCH3 | 0.18 | 13.94 | Predicted Increase (more lipophilic) |

| 4 | -CN | -OCH3 | 0.66 | 6.33 | Predicted Increase (strong electron withdrawal) |

| 5 | -Br | -OH | 0.23 | 8.88 | Predicted Change (altered H-bonding) |

| 6 | -Br | -NH2 | 0.23 | 8.88 | Predicted Change (altered H-bonding and basicity) |

Exploration of Biological Interactions and Molecular Targets in Vitro/computational

In Vitro Target Identification and Validation Through Molecular Probing

Mechanistic Studies of Enzyme Inhibition and Activation in vitro

Once a potential enzyme target is identified, the next phase involves detailed mechanistic studies to understand how the compound affects the enzyme's function. For a 1,5-naphthyridine (B1222797) derivative, this could involve investigating its potential as an inhibitor of kinases, a class of enzymes frequently targeted by related compounds. In vitro enzyme assays would be conducted to determine key parameters such as the half-maximal inhibitory concentration (IC50). These studies would elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the compound's binding site and mechanism of action.

Assessment of Receptor Binding Affinity in vitro

The 1,5-naphthyridine core is a recognized scaffold in the design of ligands for various receptors. To assess the potential of 3-Bromo-2-methoxy-1,5-naphthyridine to interact with specific receptors, in vitro receptor binding assays are essential. These assays, often using radiolabeled ligands, measure the affinity of the compound for a target receptor, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd). Such studies would reveal the compound's selectivity for different receptor subtypes.

Biophysical Characterization of Protein-Ligand Interactions (e.g., SPR, ITC)

To gain a deeper understanding of the thermodynamics and kinetics of the interaction between 3-Bromo-2-methoxy-1,5-naphthyridine and a target protein, biophysical techniques are employed. Surface Plasmon Resonance (SPR) can provide real-time data on the association and dissociation rates of the binding event. Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, revealing the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. These data are crucial for understanding the driving forces behind the molecular recognition process.

Elucidation of Molecular Mechanisms of Action at the Cellular or Subcellular Level (in vitro)

Following the identification of a molecular target, in vitro cellular assays are conducted to understand the compound's effect on cellular processes. For instance, if the compound targets a specific enzyme involved in a signaling pathway, researchers would investigate downstream effects on protein phosphorylation, gene expression, or cell proliferation in cultured cells. These studies help to connect the molecular interaction to a cellular phenotype.

Rational Design and Synthesis of Derivatives for Enhanced Molecular Recognition

The information gathered from the above studies provides a foundation for the rational design and synthesis of derivatives of 3-Bromo-2-methoxy-1,5-naphthyridine. By understanding the structure-activity relationships (SAR), medicinal chemists can modify the core structure to improve potency, selectivity, and other pharmacological properties. For example, the bromine and methoxy (B1213986) groups on the naphthyridine ring could be systematically replaced with other substituents to explore their influence on target binding and activity.

Antimicrobial Target Exploration in vitro (e.g., bacterial topoisomerases, enzyme inhibition)

The naphthyridine scaffold is well-known for its antibacterial properties, with some derivatives targeting bacterial enzymes like DNA gyrase and topoisomerase IV. In vitro studies to explore the antimicrobial potential of 3-Bromo-2-methoxy-1,5-naphthyridine would involve determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. Further mechanistic studies could then focus on its ability to inhibit key bacterial enzymes essential for DNA replication and cell division.

Advanced Applications in Materials Science and Catalysis

Development as Fluorescent Probes or Sensors

While direct applications of 3-Bromo-2-methoxy-1,5-naphthyridine as a fluorescent probe are not extensively documented in readily available literature, the broader family of 1,5-naphthyridine (B1222797) derivatives is recognized for its potential in creating fluorescent materials. The emission energies of metal complexes involving 1,5-naphthyridine ligands can be tuned across the visible spectrum, from blue to red, by altering the N-heteroaromatic ligands. nih.gov This tunability is a key characteristic for the design of fluorescent probes and sensors. For instance, BODIPY-linked 1,5-naphthyridine-COOH dyes have been developed, and their ability to generate significant electrochemiluminescence makes them a viable alternative for dyes with small Stokes shifts. nih.gov The core structure of 3-Bromo-2-methoxy-1,5-naphthyridine provides a platform for further functionalization to develop novel fluorescent probes.

Applications in Organic Electronic Devices (e.g., OLEDs, Semiconductors)

The 1,5-naphthyridine core is a promising component in the field of organic electronics due to its electron-deficient nature, which is beneficial for creating n-type or ambipolar organic semiconductors. The strategic substitution on the 1,5-naphthyridine ring is crucial for its application in electronic materials. nih.gov

Compounds derived from 2,6-disubstituted- nih.govbldpharm.comnaphthyridine are being explored for their use as organic semiconductors in devices like organic photovoltaic (OPV) cells and organic photodetectors (OPD). google.com The introduction of substituents, such as in 3-Bromo-2-methoxy-1,5-naphthyridine, can influence the solubility and morphology of the resulting materials, which in turn impacts their electrical properties and device performance. google.com Specifically, 1,5-naphthyridine-based polymers have been synthesized and investigated as new functional materials for electronics. nih.gov The incorporation of long alkoxy chains, akin to the methoxy (B1213986) group in the title compound, can enhance the solubility of these polymers in common organic solvents, making them suitable for fabrication into photovoltaic devices. mdpi.com

A patent application highlights the use of novel compounds containing 2,6-disubstituted- nih.govbldpharm.comnaphthyridine units as organic semiconductors. google.com While 3-Bromo-2-methoxy-1,5-naphthyridine itself is not explicitly named as a final product for devices in this document, it represents a key intermediate that can be further modified for such applications.

Role as Ligands in Coordination Chemistry and Metal Complexation

The nitrogen atoms in the 1,5-naphthyridine ring system make it an excellent bidentate ligand for coordinating with a variety of metal ions. The reactivity and coordination capabilities of 1,5-naphthyridines are well-established, showing similarities to quinolines. mdpi.com These compounds readily form metal complexes, a property that is central to many of their applications. nih.govmdpi.com

The versatility of the 1,5-naphthyridine scaffold allows for its use in constructing ligands for metal complexes. researchgate.netnih.gov For example, heteroleptic platinum(II) complexes have been synthesized using hydroxynaphthyridine ligands, which can be prepared from methoxy-substituted precursors. nih.gov The formation of these metal complexes is a critical step in the development of materials with specific electronic and photophysical properties, including those used in OLEDs. nih.gov The emission energy of copper complexes with 1,5-naphthyridine ligands, for instance, is tunable and useful for designing emissive materials. nih.gov

The 3-bromo-2-methoxy-1,5-naphthyridine structure can be strategically functionalized to create more complex ligand systems. The bromo group can serve as a handle for cross-coupling reactions, allowing for the attachment of other coordinating moieties.

Catalytic Activity in Organic Transformations

The inherent reactivity of the 1,5-naphthyridine ring system, including its susceptibility to both electrophilic and nucleophilic attack, makes it a platform for developing catalysts. mdpi.com While direct catalytic applications of 3-Bromo-2-methoxy-1,5-naphthyridine are not extensively detailed, its derivatives are involved in various catalytic processes.

The bromo-substituent in 3-Bromo-2-methoxy-1,5-naphthyridine is particularly significant as it opens up avenues for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netnih.gov These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. For instance, a three-step synthesis of ethyl canthinone-3-carboxylates utilizes a palladium-catalyzed Suzuki-Miyaura coupling of a bromo-naphthyridine derivative as a key step. researchgate.net This demonstrates the role of bromo-substituted naphthyridines as crucial precursors in synthetic pathways that rely on transition metal catalysis.

Furthermore, the 1,5-naphthyridine framework itself can be part of a ligand that modulates the activity of a metal catalyst. The electronic properties of the naphthyridine ring can influence the catalytic cycle, potentially leading to enhanced reactivity or selectivity.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Discovery

In the context of naphthyridine discovery, AI and ML algorithms can analyze vast datasets encompassing chemical structures, biological activities, and pharmacokinetic properties. accscience.commdpi.com This enables the rapid identification of novel, druggable proteins or genes and the prediction of promising molecular scaffolds. accscience.com Generative AI models can design entirely new naphthyridine derivatives from scratch, tailored to possess desirable efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. accscience.commdpi.com

For instance, ML models can be trained to predict the biological activity of new 3-Bromo-2-methoxy-1,5-naphthyridine analogs against various targets, such as protein kinases, which are often implicated in cancer. researchgate.netnih.gov These computational approaches, including in-silico screening and quantitative structure-activity relationship (QSAR) studies, can prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. mdpi.comresearchgate.net Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to complex naphthyridine targets. nih.gov By integrating AI/ML, researchers can accelerate the journey from initial hit identification to a potential clinical candidate with a higher success rate. accscience.com

Table 1: Applications of AI/ML in Naphthyridine Drug Discovery

| Application Area | Description | Potential Impact |

|---|---|---|

| Target Identification | Analyzing omics and clinical data to identify and validate novel biological targets for naphthyridine-based drugs. accscience.com | Discovery of first-in-class therapeutic agents. |

| Generative Chemistry | Designing novel naphthyridine structures with optimized properties (e.g., efficacy, selectivity, low toxicity) using generative models. accscience.com | Rapid creation of diverse and potent compound libraries. |

| ADMET Prediction | In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. nih.govmdpi.com | Early de-selection of candidates likely to fail, reducing attrition rates. |

| Retrosynthetic Analysis | Proposing efficient and novel synthetic pathways for complex naphthyridine molecules. nih.gov | Streamlining chemical synthesis and improving accessibility of novel compounds. |

| Structure-Activity Relationship (SAR) | Building predictive QSAR models to understand how chemical modifications affect biological activity. mdpi.com | Guiding lead optimization to enhance potency and selectivity. |

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The development of novel and efficient synthetic routes to the 1,5-naphthyridine (B1222797) core is crucial for exploring its chemical space. Recent years have seen a shift towards methodologies that are not only versatile but also align with the principles of green and sustainable chemistry. acs.org

Emerging strategies include the refinement of classical methods like the Friedländer and Skraup reactions, as well as the development of novel cycloaddition and multi-component reactions. nih.govresearchgate.netnih.gov For example, the use of microwave irradiation has been shown to promote clean and efficient synthesis of naphthyridine derivatives in excellent yields and high purity under environmentally friendly conditions. derpharmachemica.com One-pot, three-component reactions are also gaining traction as they offer an efficient and flexible approach to constructing complex naphthyridine-based structures, such as spiro- derpharmachemica.combohrium.com-naphthyridines, often with higher yields than classical heating methods. bohrium.comresearchgate.net

A significant focus is on sustainable chemistry, which emphasizes the use of eco-friendly solvents, catalysts, and reaction conditions. derpharmachemica.com Researchers have successfully demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid as a catalyst, representing a major step forward from traditional methods that rely on harsh conditions and organic solvents. acs.org These green approaches, including the use of recoverable catalysts and solvent-free conditions, are critical for reducing the environmental impact of chemical synthesis and are being increasingly applied to the production of 1,5-naphthyridine derivatives. acs.orgnih.gov The development of such methodologies for compounds like 3-Bromo-2-methoxy-1,5-naphthyridine is essential for its potential large-scale production.

Table 2: Modern Synthetic Approaches for Naphthyridines

| Synthetic Method | Description | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave dielectric heating to drive chemical reactions, such as the cyclization to form the naphthyridine core. derpharmachemica.com | Rapid reaction times, higher yields, cleaner reactions, energy efficiency. derpharmachemica.com |

| Multi-Component Reactions | Combines three or more starting materials in a single step to form a complex product. bohrium.comresearchgate.net | High atom economy, operational simplicity, reduced waste. researchgate.net |

| Catalyst-Free Synthesis in Water | Utilizes water as a solvent and avoids the need for a metal or acid/base catalyst, often under ultrasound irradiation. acs.orgresearchgate.net | Environmentally benign, cost-effective, safe. acs.org |

| Intramolecular Cycloadditions | Employs reactions like the Povarov reaction to construct fused heterocyclic systems containing the naphthyridine scaffold. semanticscholar.org | High efficiency, access to novel and complex polycyclic structures. semanticscholar.org |

| Cross-Coupling Reactions | Utilizes palladium-catalyzed reactions like Suzuki, Heck, and Stille to functionalize the naphthyridine ring. nih.govmdpi.com | Versatile for introducing a wide range of substituents. |

Development of Novel Biological Probes and Mechanistic Tools

The unique structural and photophysical properties of the naphthyridine scaffold make it an excellent starting point for the development of chemical probes. acs.orgbohrium.com These molecular tools are indispensable for interrogating complex biological processes, identifying new drug targets, and elucidating mechanisms of action.

Specifically, the 1,5-naphthyridine core can be functionalized to create highly selective inhibitors or fluorescent probes. For example, a naphthyridine-based inhibitor was recently developed as an exquisitely selective chemical probe for Casein Kinase 2 (CK2), a protein implicated in cancer. acs.org This tool allows researchers to study the specific roles of CK2 in cell signaling pathways. Similarly, other naphthyridine derivatives have been designed as fluorescent probes for the detection of biologically relevant molecules like thiophenol, demonstrating the versatility of the scaffold. bohrium.com

The compound 3-Bromo-2-methoxy-1,5-naphthyridine is a particularly valuable precursor for creating such probes. The bromine atom at the 3-position serves as a versatile chemical handle, allowing for the introduction of various functional groups through cross-coupling reactions. mdpi.comwur.nl This enables the attachment of fluorophores, affinity tags, or reactive groups to target specific proteins or cellular components, thereby creating powerful tools for chemical biology research.

Interdisciplinary Research with Structural Biology and Biophysics

The synergy between medicinal chemistry, structural biology, and biophysics is critical for modern drug discovery. Understanding how a molecule like 3-Bromo-2-methoxy-1,5-naphthyridine or its derivatives interact with their biological targets at an atomic level provides an invaluable rationale for structure-based drug design. plos.org

Techniques such as X-ray crystallography and cryo-electron microscopy can reveal the precise binding mode of a naphthyridine inhibitor within the active site of its target protein. plos.org For example, the co-crystal structure of a pyridazine-based kinase inhibitor provided the structural basis for its design and optimization. plos.org Similar structural insights for 1,5-naphthyridine derivatives would allow chemists to make targeted modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties.

Biophysical methods, including computational modeling and simulation, complement these structural studies. ontosight.ai Docking studies can predict the binding poses of novel naphthyridine analogs, while molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the energetic contributions of specific interactions. researchgate.net This interdisciplinary approach, combining synthesis, biological testing, and detailed structural and biophysical characterization, creates a powerful feedback loop that accelerates the development of optimized therapeutic agents and advanced molecular probes based on the 1,5-naphthyridine scaffold. acs.orgontosight.ai

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-methoxy-1,5-naphthyridine?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Direct Bromination : Bromination of 1,5-naphthyridine derivatives using Br₂ in CCl₄ under reflux, followed by pyridine-mediated stabilization to yield mono- or di-brominated products. For example, 1,5-naphthyridine reacts with Br₂ to produce 3-bromo-1,5-naphthyridine and its dibrominated analog, with yields of 27% and 10%, respectively .

- Halogenolysis of Naphthyridinones : Heating tautomeric 1,5-naphthyridinones with phosphoryl bromide (POBr₃) or phosphoryl chloride (POCl₃) to replace hydroxyl groups with halogens. This method is particularly effective for introducing bromine at specific positions .

- Key Considerations : Optimizing reaction time and stoichiometry is critical to minimizing di-brominated byproducts.

Q. How can the purity and structural integrity of 3-Bromo-2-methoxy-1,5-naphthyridine be verified?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per commercial standards) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and bromine positions).

- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) to validate molecular weight (e.g., observed m/z for C₉H₇BrN₂O: 253.97) .

Q. What are the typical challenges in bromination reactions of 1,5-naphthyridine derivatives?

- Methodological Answer :

- Regioselectivity : Bromination often yields mixtures (e.g., 3-bromo and 3,7-dibromo products) due to similar reactivity at adjacent positions. Adjusting solvent polarity (e.g., using pyridine as a coordinating agent) can improve selectivity .

- Byproduct Formation : Di-brominated byproducts may require column chromatography for separation.

- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before over-bromination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in bromination of 1,5-naphthyridine substrates?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-deficient positions.

- Catalytic Additives : Pyridine or Lewis acids (e.g., FeBr₃) direct bromine to specific sites by stabilizing transition states .

- Temperature Control : Lower temperatures (e.g., 0–25°C) favor mono-bromination, while higher temperatures promote di-substitution .

Q. What computational methods are suitable for predicting regioselectivity in electrophilic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic sites. For example, DFT studies on 1,5-naphthyridine derivatives reveal higher electron density at the 3-position, aligning with experimental bromination patterns .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to refine reaction pathways.

- Validation : Compare computational predictions with experimental NMR/X-ray crystallography data .

Q. How do steric and electronic factors influence substitution patterns in 3-Bromo-2-methoxy-1,5-naphthyridine derivatives?

- Methodological Answer :

- Electronic Effects : The methoxy group at C-2 is electron-donating, directing electrophiles to C-3 (para to methoxy). Bromine’s electron-withdrawing nature further deactivates adjacent positions, limiting subsequent substitution .

- Steric Hindrance : Bulky substituents at C-2 (e.g., methoxy) block electrophilic attack at C-1 and C-4.

- Case Study : 3-Bromo-8-chloro-1,5-naphthyridine synthesis required NaOEt/EtOH to mitigate steric clashes between substituents .

Q. What are the applications of 3-Bromo-2-methoxy-1,5-naphthyridine in coordination chemistry?

- Methodological Answer :

- Ligand Design : The compound serves as a precursor for nitrogen-donor ligands. For example, 4-diphenylphosphino-1,5-naphthyridine derivatives form luminescent Cu(I) complexes with potential catalytic applications .

- Polymer Synthesis : Bridging ligands like 1,5-naphthyridine enable one-dimensional coordination polymers with transition metals (e.g., W(CO)₅ complexes) .

- Characterization : Use X-ray crystallography to confirm binding modes and UV-Vis spectroscopy to study photophysical properties .

Contradictions and Analytical Considerations

- Bromination Yields : reports 27% yield for mono-bromination, but other methods (e.g., halogenolysis) may offer higher efficiency. Researchers should compare solvent systems (CCl₄ vs. POBr₃) .

- Safety Protocols : TCI America emphasizes rigorous storage conditions (0–6°C for some derivatives) and disposal compliance, conflicting with non-specialized lab practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.